3-(tert-Butyl)-4-hydroxybenzaldehyde
Overview
Description
3-(tert-Butyl)-4-hydroxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a tert-butyl group and a hydroxyl group attached to a benzene ring, with an aldehyde functional group at the para position relative to the hydroxyl group
Mechanism of Action
Target of Action
It’s structurally similar to butylated hydroxytoluene (bht) and butylated hydroxyanisole (bha), which are known for their antioxidant properties . They act by stabilizing free radicals, preventing further free radical reactions .
Mode of Action
Based on its structural similarity to bht and bha, it may interact with its targets by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing further oxidative damage .
Biochemical Pathways
Bht and bha, which are structurally similar, are known to affect pathways related to oxidative stress . They act as free radical scavengers, preventing oxidative damage in various biological systems .
Pharmacokinetics
Based on its structural similarity to bht and bha, it might be expected to have similar pharmacokinetic properties . These compounds are generally well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to bht and bha, it may exert antioxidant effects, neutralizing free radicals and preventing oxidative damage to cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(tert-Butyl)-4-hydroxybenzaldehyde. For instance, the presence of other antioxidants, the concentration of free radicals, and the pH of the environment could potentially affect its antioxidant activity . Furthermore, certain environmental pollutants could potentially induce oxidative stress, thereby influencing the demand for and efficacy of antioxidants like this compound .
Biochemical Analysis
Biochemical Properties
3-(tert-Butyl)-4-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. One of the key interactions involves its role as an antioxidant, where it can neutralize free radicals and prevent oxidative damage to biomolecules. This compound has been shown to interact with enzymes such as peroxidases and catalases, enhancing their activity and contributing to the detoxification of reactive oxygen species. Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules such as nuclear factor erythroid 2-related factor 2 (Nrf2), this compound can enhance the expression of antioxidant genes and protect cells from oxidative damage . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby influencing energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage . Additionally, this compound can bind to specific proteins and enzymes, modulating their activity and influencing various biochemical pathways. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity. These long-term effects are particularly relevant in the context of chronic exposure and potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exhibit protective effects against oxidative stress and inflammation . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to generate reactive metabolites and induce oxidative damage in tissues . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its antioxidant activity. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glutathione . Enzymes such as cytochrome P450s and glutathione S-transferases play a key role in the metabolism of this compound, facilitating its detoxification and excretion from the body . Additionally, the metabolic intermediates of this compound can influence cellular redox status and modulate the activity of other metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and lipids, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity, which allows it to readily cross cell membranes and accumulate in lipid-rich compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its biochemical activity and function. This compound has been shown to localize primarily in the cytoplasm and mitochondria, where it can exert its antioxidant effects and modulate cellular metabolism . Additionally, this compound can undergo post-translational modifications, such as phosphorylation and acetylation, which may influence its targeting to specific subcellular compartments . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(tert-Butyl)-4-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 4-hydroxybenzaldehyde with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to prevent side reactions.
Another method involves the oxidation of 3-(tert-butyl)-4-hydroxybenzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(tert-Butyl)-4-hydroxybenzoic acid.
Reduction: 3-(tert-Butyl)-4-hydroxybenzyl alcohol.
Substitution: 3-(tert-Butyl)-4-hydroxy-2-nitrobenzaldehyde (nitration), 3-(tert-Butyl)-4-hydroxy-2-bromobenzaldehyde (bromination).
Scientific Research Applications
3-(tert-Butyl)-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antioxidant properties, which may have implications in preventing oxidative stress-related diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the production of polymers, resins, and other materials due to its chemical stability and reactivity
Comparison with Similar Compounds
Similar Compounds
Butylated hydroxytoluene (BHT): A similar compound with antioxidant properties, commonly used as a food preservative.
3-(tert-Butyl)-4-hydroxybenzoic acid: An oxidation product of 3-(tert-Butyl)-4-hydroxybenzaldehyde with similar chemical properties.
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant compound with a tert-butyl group, used in various industrial applications
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its tert-butyl group provides steric hindrance, enhancing its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-tert-butyl-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-7,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZZAKITZYDOFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984227 | |
Record name | 3-tert-Butyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65678-11-7 | |
Record name | 3-(1,1-Dimethylethyl)-4-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65678-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(tert-Butyl)-4-hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065678117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-tert-Butyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tert-butyl)-4-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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